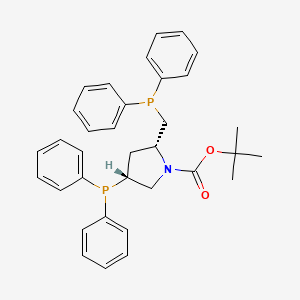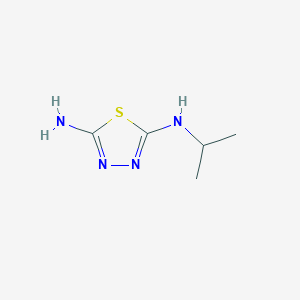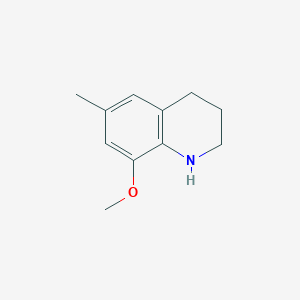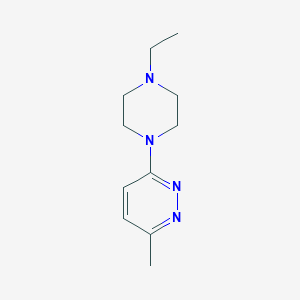
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various catalytic reactions, making it valuable in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives and diphenylphosphine.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Protection and Deprotection: The t-butoxycarbonyl (Boc) group is used to protect the amine functionality during the synthesis and is later removed under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Transition metal catalysts such as palladium or platinum
Substitution: Nucleophiles such as alkyl halides or aryl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is used as a ligand in asymmetric catalysis. It helps in the formation of chiral products with high enantioselectivity.
Biology
The compound’s role in biology is primarily related to its use in the synthesis of biologically active molecules. It can be used to create chiral intermediates for pharmaceuticals.
Medicine
In medicine, the compound is valuable for the synthesis of drugs that require specific chiral configurations. Its use in asymmetric synthesis helps in the production of enantiomerically pure drugs.
Industry
Industrially, the compound is used in the large-scale synthesis of fine chemicals and pharmaceuticals. Its ability to facilitate asymmetric reactions makes it a valuable tool in the production of high-value products.
Mechanism of Action
The mechanism by which (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-2-(Diphenylphosphinomethyl)pyrrolidine
- (S)-(-)-2-(Diphenylphosphinomethyl)pyrrolidine
- (R,R)-(+)-1,2-Bis(diphenylphosphino)ethane (DPPE)
Uniqueness
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both phosphine and Boc-protected amine groups. This combination allows it to facilitate a wide range of asymmetric reactions with high selectivity and efficiency.
Properties
Molecular Formula |
C34H37NO2P2 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m1/s1 |
InChI Key |
BFMKBYZEJOQYIM-WXGMZPBLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)



![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)

![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
